Coenzyme Q10

Catalog No.
S546199
CAS No.
303-98-0
M.F
C59H90O4
M. Wt
863.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coenzyme Q10

CAS Number

303-98-0

Product Name

Coenzyme Q10

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C59H90O4

Molecular Weight

863.3 g/mol

InChI

InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+

InChI Key

ACTIUHUUMQJHFO-UPTCCGCDSA-N

SMILES

O=C(C(OC)=C1OC)C(C)=C(C/C=C(C)/CC/C=C(C)/CC/C=C(C)/CC/C=C(C)/CC/C=C(C)/CC/C=C(C)/CC/C=C(C)/CC/C=C(C)/CC/C=C(C)/CC/C=C(C)\C)C1=O

Solubility

Sparingly soluble

Synonyms

2,3-dimethoxy-5-methyl-6-decaprenylbenzoquinone, Bio-Quinone Q10, co-enzyme Q10, coenzyme Q10, coenzyme Q10, (Z,Z,Z,Z,Z,Z,E,E,E)-isomer, coenzyme Q10, ion (1-), (all-E)-isomer, CoQ 10, CoQ10, Q-ter, ubidecarenone, ubiquinone 10, ubiquinone 50, ubiquinone Q10, ubisemiquinone, ubisemiquinone radical

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Description

The exact mass of the compound Ubidecarenone is 862.6839 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sparingly soluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140865. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Supplementary Records. It belongs to the ontological category of ubiquinones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Quinones and hydroquinones [PR02] -> Ubiquinones [PR0201]. However, this does not mean our product can be used or applied in the same or a similar way.

Mitochondrial Disorders:

CoQ10 deficiency can be a cause of mitochondrial diseases, a group of conditions that affect cellular energy production. Research is ongoing to determine if CoQ10 supplementation can improve symptoms and disease progression in people with these conditions [Source: National Institutes of Health (.gov) on Coenzyme Q10 dietary supplements: ]

Heart disease:

Neurodegenerative diseases:

There's interest in exploring CoQ10's potential role in neurodegenerative diseases like Parkinson's and Alzheimer's disease. These conditions are thought to involve impaired mitochondrial function, and CoQ10's role in energy production is of interest to researchers [Source: National Center for Complementary and Integrative Health on Coenzyme Q10: ].

Other areas of investigation:

Researchers are also studying CoQ10's potential benefits in Statin-induced muscle pain, fertility issues, and improving exercise performance. However, more research is necessary to confirm these potential applications [Source: National Center for Complementary and Integrative Health on Coenzyme Q10: ].

Coenzyme Q10, also known as ubiquinone, is a vital lipid-soluble compound found in the membranes of nearly all human cells. It plays a crucial role in the production of adenosine triphosphate, the primary energy carrier in cells, through its involvement in the mitochondrial electron transport chain. Coenzyme Q10 is not only essential for energy metabolism but also serves as an antioxidant, protecting cells from oxidative damage caused by free radicals. Its structure features a benzoquinone ring and a long isoprenoid tail, with the "10" indicating the presence of ten isoprenoid units in its side chain .

  • Cellular Energy Production: CoQ10 is essential for mitochondrial ATP synthesis. By facilitating electron transfer in the respiratory chain, it contributes to the overall efficiency of cellular energy production [].
  • Antioxidant Activity: Ubidecarenone functions as an antioxidant, protecting cells from damage caused by free radicals.
  • Generally Safe: CoQ10 is generally considered safe for most individuals when taken at recommended doses.
  • Potential Side Effects: Mild gastrointestinal upset can occur in some people.
  • Drug Interactions: Ubidecarenone may interact with certain medications, such as blood thinners. Consultation with a healthcare professional is recommended before taking CoQ10 supplements.
Within the body:

  • Electron Transport: It acts as an electron carrier between mitochondrial complexes I and II and complex III, facilitating the transfer of electrons during oxidative phosphorylation. This process is essential for ATP synthesis .
  • Redox Reactions: Coenzyme Q10 can exist in two forms: oxidized (ubiquinone) and reduced (ubiquinol). It undergoes redox reactions, where it alternates between these two states while transferring electrons and protons, thus contributing to the proton motive force that drives ATP production .
  • Antioxidant Activity: Coenzyme Q10 scavenges free radicals and prevents lipid peroxidation, thereby protecting cellular membranes and macromolecules from oxidative damage .

Coenzyme Q10's biological activity is multifaceted:

  • Energy Production: It is integral to mitochondrial function, enabling efficient ATP production which is vital for cellular activities .
  • Antioxidant Defense: As a potent antioxidant, it helps mitigate oxidative stress by neutralizing reactive oxygen species. This function is particularly important in tissues with high metabolic rates, such as the heart and brain .
  • Regulation of Gene Expression: Coenzyme Q10 may influence gene expression related to oxidative stress response and mitochondrial biogenesis, further supporting cellular health .

Coenzyme Q10 is synthesized endogenously through a multi-step biosynthetic pathway involving:

  • Formation of the Benzoquinone Ring: This occurs from phenylalanine or tyrosine via 4-hydroxybenzoate.
  • Synthesis of the Isoprenoid Side Chain: Acetyl-CoA serves as a precursor for this step.
  • Condensation of Structures: The benzoquinone and isoprenoid components are combined to form coenzyme Q10.

The biosynthesis takes place in various cellular compartments, including mitochondria and the endoplasmic reticulum .

Coenzyme Q10 has numerous clinical applications:

  • Cardiovascular Health: It is used to manage conditions like heart failure, hypertension, and angina by improving energy metabolism in cardiac cells and reducing oxidative stress .
  • Neurological Disorders: Coenzyme Q10 supplementation may benefit conditions such as Parkinson's disease and migraine headaches by enhancing mitochondrial function and reducing oxidative damage .
  • Aging and Performance Enhancement: Some studies suggest that coenzyme Q10 can improve physical performance and reduce fatigue in older adults due to its role in energy metabolism .

Coenzyme Q10 shares similarities with other compounds involved in cellular energy metabolism and antioxidant defense. Here are some notable comparisons:

CompoundStructure SimilarityFunctionalityUnique Features
UbiquinolSimilar benzoquinoneAntioxidant; electron carrierReduced form of coenzyme Q10
Vitamin ESimilar lipid solubilityAntioxidantFat-soluble vitamin; protects cell membranes
Vitamin KSimilar structureBlood coagulation; redox reactionsInvolved primarily in blood clotting
Alpha-lipoic acidAntioxidant propertiesEnergy metabolismFunctions in both fat and water-soluble environments

Coenzyme Q10 stands out due to its unique role as both an electron carrier in mitochondrial respiration and a potent antioxidant within cellular membranes. Its widespread presence across various organisms underscores its fundamental importance to life processes .

Coenzyme Q10 serves as the critical mobile electron carrier mediating electron transfer between Complex I (NADH:ubiquinone oxidoreductase) and Complex III (ubiquinol:cytochrome c oxidoreductase) within the mitochondrial respiratory chain [1] [2]. This electron shuttling mechanism represents one of the most sophisticated examples of biological electron transport, where CoQ10 undergoes reversible oxidation-reduction reactions to facilitate energy conservation.

The electron shuttling process begins at Complex I, where CoQ10 receives electrons from NADH through a precisely orchestrated series of iron-sulfur clusters. Molecular dynamics simulations have revealed that the optimal distance between the terminal iron-sulfur cluster N2 and the CoQ10 headgroup is approximately 13.5 to 14.1 Å, which provides the ideal tunneling barrier width for efficient electron transfer [3]. The electron transfer mechanism involves a two-electron reduction process, where CoQ10 is first reduced to the semiquinone radical intermediate, followed by complete reduction to ubiquinol (CoQH2) [2] [4].

Research findings demonstrate that CoQ10 molecules exhibit specialized binding kinetics within Complex I. The reduced form CoQH2 must efficiently dissociate from its binding channel to diffuse through the inner mitochondrial membrane lipid bilayer toward Complex III [3]. Studies using the m.3460G>A mutation, associated with Leber's hereditary optic neuropathy, have shown that structural alterations affecting CoQ10 passage through the binding channel can dramatically impair electron transfer rates, leading to increased reactive oxygen species production [3].

The segmentation of CoQ10 pools represents a sophisticated mechanism for optimizing electron transfer efficiency. Recent investigations have identified that CoQ10 exists in functionally distinct pools: a dedicated NADH-linked pool (CoQNADH) that preferentially serves the Complex I-III supercomplex, and a separate FAD-linked pool (CoQFAD) available for Complex II and other dehydrogenases [5]. This compartmentalization prevents significant cross-talk between different electron input pathways and ensures preferential electron flow from Complex I to Complex III through dedicated CoQ10 molecules [5].

Quantitative analysis reveals that approximately 15 picomoles of CoQ10 per milligram of mitochondrial protein are associated with respiratory chain supercomplexes, as determined through blue native electrophoresis combined with high-performance liquid chromatography electrochemical detection [6] [7]. This represents a substantial fraction of the total mitochondrial CoQ10 pool and underscores the importance of supercomplex-associated CoQ10 in maintaining efficient electron transfer.

The thermodynamic aspects of CoQ10-mediated electron shuttling involve significant energetic considerations. The midpoint potential of CoQ10 when bound to Complex I has been determined to be approximately -300 mV, which is unusually low but facilitates the energetically favorable electron transfer from NADH [8]. This dramatic shift in potential effectively renders CoQ10 reduction isoenergetic, with the primary energy release occurring during CoQ10 movement from the binding site to the membrane lipid phase [8].

Table 1: Coenzyme Q10 Mitochondrial Bioenergetics Research Data

ParameterValueMethod/SourceFunctional Significance
Complex I CoQ10 Distance13-14.1 ÅMolecular dynamics simulationOptimal electron transfer efficiency
Complex I-III Electron Transfer Rate50% of maximal activitySpectrophotometric assayDetermines respiratory capacity
CoQ10 Redox Cycles per Hour5000 cycles/hourCalculated from ATP productionCellular energy production rate
CoQ10 Content in Supercomplex15 pmol/mg proteinBlue native electrophoresis + HPLCSupercomplex integrity maintenance
Complex I Fe-S Clusters Distance11 Å separationX-ray crystallographyElectron hopping pathway
CoQ10 Midpoint Potential (Complex I)-300 mVFreeze-quench kineticsThermodynamic driving force

Protonmotive Q-Cycle Dynamics in Oxidative Phosphorylation

The Q-cycle mechanism represents a fundamental energy conservation process in mitochondrial bioenergetics, where CoQ10 participates in a sophisticated proton translocation mechanism at Complex III [4] [9]. This process couples electron transfer with proton pumping across the inner mitochondrial membrane, establishing the protonmotive force essential for ATP synthesis.

The Q-cycle operates through a bifurcated electron transfer pathway involving two distinct ubiquinone binding sites within Complex III: the Qo site (ubiquinol oxidation site) at the intermembrane space side and the Qi site (ubiquinone reduction site) at the matrix side [9] [10]. When ubiquinol (CoQH2) binds to the Qo site, it undergoes oxidation through a two-electron process that results in electron bifurcation into high-potential and low-potential pathways [11] [9].

The high-potential electron pathway involves transfer from the Rieske iron-sulfur protein to cytochrome c1, ultimately reducing cytochrome c. Crystallographic studies have revealed that the Rieske iron-sulfur protein undergoes significant conformational changes, with the [2Fe-2S] cluster moving between positions 15.5 Å and 31.6 Å from the cytochrome c1 heme to enable kinetically competent electron transfer [9]. The low-potential pathway channels the second electron through the heme bL and heme bH of cytochrome b across the membrane to reduce ubiquinone at the Qi site, forming a stable semiquinone radical intermediate [10] [12].

Recent research utilizing the "activated Q-cycle" model proposes that under physiological conditions, the dimeric Complex III is continually primed through prompt oxidation of membrane ubiquinol at the Qi site, yielding a bound semiquinone and maintaining the complex in an activated state [13] [11]. This priming mechanism ensures rapid response to ubiquinol oxidation at the Qo site and facilitates efficient proton translocation.

The stoichiometry of proton translocation through the Q-cycle has been precisely determined through electrochemical measurements. For each complete Q-cycle, four protons are translocated across the inner mitochondrial membrane: two protons are released into the intermembrane space from ubiquinol oxidation, and two additional protons are taken up from the matrix during ubiquinone reduction [14] [10]. This results in an effective H+/e- ratio of 2, contributing significantly to the overall protonmotive force.

Thermodynamic analysis indicates that the Q-cycle achieves approximately 50% energy conservation efficiency, with a free energy change (ΔG) of approximately -31.4 kJ/mol for the complete cycle [10]. This efficiency represents optimal energy coupling between electron transfer and proton translocation, maximizing the contribution to the electrochemical gradient while minimizing energy dissipation.

The temporal dynamics of the Q-cycle involve millisecond-scale kinetics, with semiquinone intermediate lifetimes of approximately 1 microsecond as determined by electron paramagnetic resonance spectroscopy [10] [12]. These rapid kinetics ensure efficient turnover and prevent accumulation of potentially harmful reactive intermediates that could lead to oxidative stress.

Table 2: Q-Cycle Dynamics and Protonmotive Force Generation

Q-Cycle ParameterMechanistic DetailsQuantitative DataResearch Method
Ubiquinol Oxidation Site (Qo)Two-electron oxidation of QH22 electrons/QH2 moleculeCrystallographic analysis
Ubiquinone Reduction Site (Qi)Two-step quinone reduction1 electron/step reductionStopped-flow kinetics
Electron BifurcationHigh/low potential pathwaysSimultaneous dual pathwaysElectron paramagnetic resonance
Proton Release (Intermembrane Space)4 H+ per complete cycle2 H+/electron ratiopH electrode measurements
Proton Uptake (Matrix)2 H+ from matrix per QH2pH gradient maintenanceFluorescence pH indicators
Complete Q-Cycle Turnover2 QH2 → 1 QH2 + 1 Q + 2 cyt cNet 4 H+ translocationReconstitution assays
Thermodynamic Efficiency~50% energy conservationΔG = -31.4 kJ/molThermodynamic calculations

Supramolecular Organization in Cristae Membrane Microdomains

The supramolecular organization of respiratory complexes within cristae membrane microdomains represents a sophisticated architectural framework that optimizes CoQ10 function and electron transfer efficiency [15] [5]. These highly organized structures, termed supercomplexes or respirasomes, create specialized microenvironments that enhance the kinetic advantages of CoQ10-mediated electron transport.

Cristae membranes exhibit unique structural characteristics that facilitate supramolecular organization. The membrane architecture features narrow tubular invaginations with diameters of approximately 28 ± 5 nanometers, connected to the inner boundary membrane through cristae junctions that act as diffusion barriers [16] [17]. This compartmentalized structure creates distinct microdomains where respiratory complexes can organize into stable supramolecular assemblies.

The most prominent supramolecular assemblies include the I+III2+IV supercomplexes, which form megadalton structures with molecular weights ranging from 1.5 to 2.0 MDa [15] [5]. Cryo-electron microscopy studies have revealed that these supercomplexes maintain optimal electron transfer distances, with cytochrome c diffusion paths of approximately 70 Å in yeast and 100 Å in mammalian systems [18] [5]. This close proximity significantly enhances electron transfer efficiency by reducing diffusion distances compared to randomly distributed complexes.

Cardiolipin, a unique mitochondrial phospholipid, plays a crucial role in stabilizing respiratory supercomplexes within cristae membrane microdomains [16] [19]. This phospholipid constitutes 15-20% of total cristae lipid content and exhibits asymmetric distribution, with preferential localization to the inner leaflet facing the matrix [16]. Cardiolipin molecules provide specific binding sites that bridge respiratory complexes, with particularly high affinity for complex assembly interfaces enriched in positively charged amino acid residues [19].

The curvature characteristics of cristae membranes contribute significantly to supramolecular organization. The membrane exhibits a radius of curvature of approximately 15 nanometers, creating negative curvature stress that promotes asymmetric lipid distribution [16] [20]. Phosphatidylethanolamine and cardiolipin preferentially partition into the negatively curved inner leaflet, while phosphatidylcholine and other lipids occupy the positively curved outer leaflet [16]. This lipid asymmetry stabilizes the curved membrane architecture and provides optimal environments for supercomplex formation.

CoQ10 pool segmentation within cristae microdomains creates functionally specialized regions that optimize electron transfer pathways. The NADH-dedicated CoQ10 pool (CoQNADH) operates preferentially within I+III2 supercomplexes, while the FAD-dedicated pool (CoQFAD) serves Complex II and other dehydrogenases [5]. This segmentation prevents cross-talk between different electron input pathways and ensures efficient channeling of reducing equivalents through appropriate respiratory complexes.

Quantitative proteomics analysis reveals that cristae membranes exhibit extraordinary protein density, with approximately 50% of the hydrophobic membrane volume occupied by proteins and average protein-to-protein surface distances of less than 10 nanometers [17] [20]. This protein crowding facilitates favorable interactions between respiratory complexes and promotes supercomplex formation through reduced diffusion barriers and increased collision frequencies.

The mitochondrial contact site and cristae organizing system (MICOS) complex provides structural scaffolding for supramolecular organization [17] [20]. MICOS bridges the outer and inner mitochondrial membranes at cristae junctions, maintaining structural integrity and facilitating optimal protein import and assembly pathways. This system ensures proper cristae architecture and supports the formation of respiratory supercomplexes.

ATP synthase dimers contribute to cristae membrane organization by stabilizing the highly curved edges of cristae through their unique structural arrangement [17] [20]. These dimers create approximately 90-degree membrane bends that define cristae boundaries and provide structural support for the complex membrane topology required for optimal supramolecular organization.

Table 3: Supramolecular Organization in Cristae Membrane Microdomains

Cristae ParameterStructural OrganizationFunctional ImpactQuantitative Measurement
Cristae Junction DiameterNarrow tubular connectionsCompartmentalization barrier28 ± 5 nm diameter
Crista Membrane Curvature~15 nm radius of curvatureLipid asymmetry maintenanceNegative curvature stress
Supercomplex I+III2+IV OrganizationMegadalton assembliesEfficient electron transfer1.5-2.0 MDa molecular weight
Cardiolipin ContentInner leaflet enrichmentSupercomplex stabilization15-20% total lipid content
Protein Density in CristaeProtein crowding ~50%Reaction efficiency~10 nm protein spacing
CoQ Pool SegmentationNADH vs FAD poolsSubstrate channelingPreferential association
Respiratory Complex StoichiometryCI:CIII:CIV = 1:3:6-13Respiratory efficiencyDynamic equilibrium

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

19.4

Hydrogen Bond Acceptor Count

4

Exact Mass

862.68391135 g/mol

Monoisotopic Mass

862.68391135 g/mol

Heavy Atom Count

63

LogP

10

Appearance

Solid powder

Melting Point

50-52ºC

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EJ27X76M46

Drug Indication

The diet supplements containing ubidecarenone are indicated, as stated in the product label, to assist individuals with cardiovascular complaints including congestive heart failure and systolic hypertension. In the product, ubidecarenone is used to increase the cardiac input as well as for the prevention of several other diseases like Parkinson, fibromyalgia, migraine, periodontal disease and diabetes, based on preclinical studies. It is important to highlight that these products are not FDA approved and it is recommended to use under discretion.

Livertox Summary

Coenzyme Q10, also known as ubiquinone, is an enzyme cofactor found in virtually all cells of the body and participates in many essential energy-producing and antioxidant enzymatic actions. While normally synthesized in the body in adequate amounts, coenzyme Q10 is used as a nutritional supplement for conditions highly dependent upon its actions, some of which are associated with low serum levels of the coenzyme. Coenzyme Q supplements are generally well tolerated and there is no evidence that they cause serum enzyme elevations or clinically apparent liver injury.

Drug Classes

Nutritional Supplements

Pharmacology

Ubidecarenon has roles in many prysiological process including sulfide oxidation, regulation of mitochondrial permeability transition pore and translocation of protons and calcium ions accross biological membranes. Studies have shown its benefitial effect in treating cancer, statin myopathy, congestive heart failure and hypertension.[A31413]
Coenzyme Q10 is a naturally occurring benzoquinone important in electron transport in mitochondrial membranes. Coenzyme Q10 functions as an endogenous antioxidant; deficiencies of this enzyme have been observed in patients with many different types of cancer and limited studies have suggested that coenzyme Q10 may induce tumor regression in patients with breast cancer. This agent may have immunostimulatory effects. (NCI04)

MeSH Pharmacological Classification

Vitamins

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01E - Other cardiac preparations
C01EB - Other cardiac preparations
C01EB09 - Ubidecarenone

Mechanism of Action

Ubidecarenone is an essential cofactor in the mitochondrial electron transport chain. Its functions are the acceptance of electrons from the complex I and II and this activity is vital for the production of ATP. It acts as a mobile redox agent shuttling electrons and protons in the electron transport chain. Ubidecarenone also presents antioxidant activity in mitochondria and cellular membranes, protecting against peroxidation of lipid membranes as well as inhibiting oxidation of LDL-cholesterol.

Other CAS

303-98-0

Absorption Distribution and Excretion

Ubidecarenone is absorbed from the small intestine into the lymphatics and then it can enter the blood. The hydrophobicity and large molecular weight limit its absorption making it very poor and variable depending on the food intake and the number of lipids presented in the food. The absorption is lower in the presence of an empty stomach and greater in presence of high lipid food diet. The daily dosage of ubidecarenone presents the reach of maximal serum concentration by reaching a plateau after three weeks. The pharmacokinetic properties may vary between different brands but studies have reported an AUC of 11.51 mcg h/ml and a Cmax of 0.32 mcg/ml at a time of 7.9 h.
The main elimination route of ubidecarenone is through the bile. After its oral administration, over 60% of the dose is excreted in the feces in the form of unchanged ubidecarenone and a small fraction of the metabolites. In the urine, ubidecarenone is bound to saposin B protein and represents only 8.3% of the total administered dose.
Ubidecarenone is distributed to the various tissues of the body and it is able to enter the brain. In preclinical studies with intravenous administration of ubidecarenone, it is reported a volume of distribution of 20.4 L/kg which reflects its ability to penetrate extensively into organs and tissues. AS a general rule, tissues with high-energy requirements or metabolic activity tend to presents higher amounts of ubidecarenone, these organs can be heart, kidney, liver and muscle.
In preclinical studies with intravenous administration of ubidecarenone, it is reported a total clearance of 1.18 ml h/kg which was indicative of a prolonged elimination.

Metabolism Metabolites

Studies indicate that there is no saturation process during the metabolism of ubidecarenone. It is metabolized in all tissues by the phosphorylation in the cells and transportation to the kidneys for further excretion by the urine. After exerting its action, ubidecarenone is reduced and forms hydroquinone which is capable of recycling and regenerates other antioxidants such as tocopherol and ascorbate. The later metabolism of hydroquinone generates the formation of Q acid I and Q acid II in free and conjugated forms.

Wikipedia

Coenzyme_Q10
Nitromethane

Biological Half Life

The pharmacokinetic properties may vary between different brands but studies have reported a half-life of ubidecarenone of 21.7 h.

Use Classification

Cosmetics -> Skin conditioning; Antioxidant

General Manufacturing Information

2,5-Cyclohexadiene-1,4-dione, 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-yl]-5,6-dimethoxy-3-methyl-: ACTIVE

Dates

Last modified: 08-15-2023
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